Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine is a silane coupling agent with the molecular formula C21H51N2O7Si3 and a molecular weight of 527.89 g/mol . This compound is known for its ability to enhance the bonding between organic and inorganic materials, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine typically involves the reaction of ethoxymethylamine with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then subjected to purification processes such as filtration and distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The compound can undergo substitution reactions with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Siloxane Networks: Formed through condensation reactions.
Functionalized Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves the formation of silanol groups through hydrolysis, which can then condense to form siloxane bonds . These siloxane bonds enhance the bonding between organic and inorganic materials, leading to improved mechanical properties and durability . The compound can also undergo substitution reactions to form functionalized derivatives with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-(triethoxysilyl)propyl)tetrasulfide: Another silane coupling agent used for similar applications.
3-(Triethoxysilyl)propylamine: A precursor in the synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine.
Uniqueness
Ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine is unique due to its ability to form stable siloxane bonds, which enhance the bonding between organic and inorganic materials. This property makes it particularly valuable in applications where strong and durable bonds are required .
Eigenschaften
CAS-Nummer |
80228-85-9 |
---|---|
Molekularformel |
C21H51N2O7Si3 |
Molekulargewicht |
527.9 g/mol |
InChI |
InChI=1S/C21H51N2O7Si3/c1-8-24-21-31(22-17-15-19-32(25-9-2,26-10-3)27-11-4)23-18-16-20-33(28-12-5,29-13-6)30-14-7/h22-23H,8-21H2,1-7H3 |
InChI-Schlüssel |
AVDOIUXWPWVUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC[Si](NCCC[Si](OCC)(OCC)OCC)NCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.